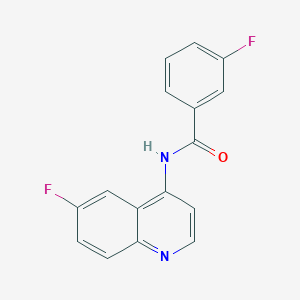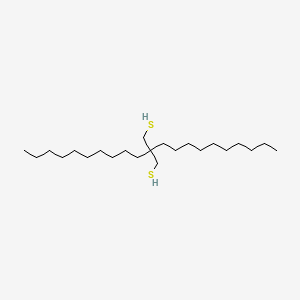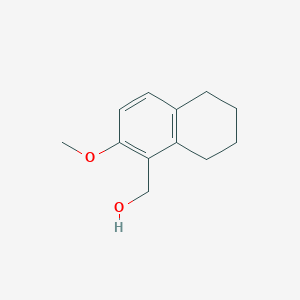
3-fluoro-N-(6-fluoroquinolin-4-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-fluoro-N-(6-fluoroquinolin-4-yl)benzamide is a fluorinated quinoline derivative. The incorporation of fluorine atoms into the quinoline structure enhances the biological activity and provides unique properties to the compound .
作用机制
Target of Action
Many quinoline-based compounds are known to interact with various enzymes and receptors in the body . The specific targets can vary widely depending on the exact structure of the compound.
Mode of Action
Quinoline derivatives often work by inhibiting the function of their target enzymes or receptors . This can lead to a variety of effects depending on the specific target and the role it plays in the body.
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For example, some quinoline derivatives are known to affect pathways related to bacterial DNA synthesis, leading to their use as antibiotics .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Quinoline derivatives can have a wide range of ADME properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Some quinoline derivatives, for example, can lead to cell death in bacteria by inhibiting DNA synthesis .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. These factors can affect the compound’s ability to reach its target, bind to its target, and exert its effect .
生化分析
Biochemical Properties
The nature of these interactions often involves the displacement of halogen atoms or the diaza group .
Cellular Effects
Fluorinated quinolines are known to exhibit antibacterial, antineoplastic, and antiviral activities . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Fluorinated quinolines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(6-fluoroquinolin-4-yl)benzamide typically involves the nucleophilic substitution of fluorine atoms and cross-coupling reactions . One common method involves the reaction of 6-fluoroquinoline with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for fluorinated quinolines often involve large-scale cyclization and cycloaddition reactions . These methods are optimized for high yield and purity, and they often utilize advanced techniques such as continuous flow reactors and automated synthesis platforms .
化学反应分析
Types of Reactions
3-fluoro-N-(6-fluoroquinolin-4-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield quinoline N-oxides, while reduction reactions produce reduced quinoline derivatives .
科学研究应用
3-fluoro-N-(6-fluoroquinolin-4-yl)benzamide has a wide range of scientific research applications:
相似化合物的比较
Similar Compounds
Fluoroquinolones: A class of antibiotics that includes compounds such as ciprofloxacin and levofloxacin.
Fluorinated Benzamides: Compounds with similar structures but different substitution patterns on the benzamide ring.
Uniqueness
3-fluoro-N-(6-fluoroquinolin-4-yl)benzamide is unique due to its dual fluorination on both the quinoline and benzamide moieties . This dual fluorination enhances its biological activity and provides unique chemical properties compared to other similar compounds .
属性
IUPAC Name |
3-fluoro-N-(6-fluoroquinolin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F2N2O/c17-11-3-1-2-10(8-11)16(21)20-15-6-7-19-14-5-4-12(18)9-13(14)15/h1-9H,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGXXXMUHPFRQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=C3C=C(C=CC3=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2970511.png)


![[1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2970514.png)
![2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)ethyl 4-(N,N-dipropylsulfamoyl)benzoate](/img/structure/B2970517.png)
![4-[(5-Iodo-2,6-dimethyl-4-pyrimidinyl)oxy]benzenecarbonitrile](/img/structure/B2970518.png)
![N-[4-(benzyloxy)phenyl]-2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide](/img/structure/B2970519.png)


![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B2970523.png)
![4-[2-(4-chlorophenyl)acetyl]-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2970525.png)
![ethyl 4-{[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]amino}benzoate](/img/structure/B2970526.png)

![2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2970533.png)
